Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-
Brand Name: Vulcanchem
CAS No.: 18710-93-5
VCID: VC21030542
InChI: InChI=1S/C22H22N6O2/c1-3-29-21-25-17-18(19(27-21)23-15-11-7-5-8-12-15)26-22(30-4-2)28-20(17)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25,27)(H,24,26,28)
SMILES: CCOC1=NC2=C(C(=N1)NC3=CC=CC=C3)N=C(N=C2NC4=CC=CC=C4)OCC
Molecular Formula: C22H22N6O2
Molecular Weight: 402.4 g/mol

Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-

CAS No.: 18710-93-5

Cat. No.: VC21030542

Molecular Formula: C22H22N6O2

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- - 18710-93-5

Specification

CAS No. 18710-93-5
Molecular Formula C22H22N6O2
Molecular Weight 402.4 g/mol
IUPAC Name 2,6-diethoxy-4-N,8-N-diphenylpyrimido[5,4-d]pyrimidine-4,8-diamine
Standard InChI InChI=1S/C22H22N6O2/c1-3-29-21-25-17-18(19(27-21)23-15-11-7-5-8-12-15)26-22(30-4-2)28-20(17)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25,27)(H,24,26,28)
Standard InChI Key ITGCFZADLKQWIG-UHFFFAOYSA-N
SMILES CCOC1=NC2=C(C(=N1)NC3=CC=CC=C3)N=C(N=C2NC4=CC=CC=C4)OCC
Canonical SMILES CCOC1=NC2=C(C(=N1)NC3=CC=CC=C3)N=C(N=C2NC4=CC=CC=C4)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator